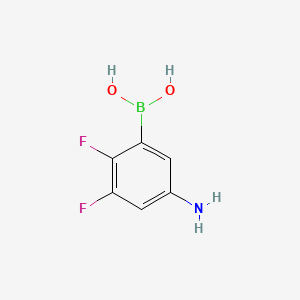

(5-Amino-2,3-difluorophenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(5-Amino-2,3-difluorophenyl)boronic acid” is a chemical compound with the molecular formula C6H6BF2NO2 . It has a molecular weight of 172.93 g/mol . The compound is also known by other names such as “5-Amino-2,3-difluorophenylboronic acid” and "5-Amino-2,3-difluorobenzeneboronic acid" .

Molecular Structure Analysis

The InChI string for “this compound” isInChI=1S/C6H6BF2NO2/c8-5-2-3 (10)1-4 (6 (5)9)7 (11)12/h1-2,11-12H,10H2 . The Canonical SMILES string is B(C1=CC(=CC(=C1F)F)N)(O)O . These strings provide a textual representation of the compound’s molecular structure. Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found in the search results, boronic acids are known to be involved in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis

“this compound” has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . Its topological polar surface area is 66.5 Ų . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 173.0459649 g/mol .Scientific Research Applications

Organic Synthesis and Catalysis

Boronic acids, including derivatives like (5-Amino-2,3-difluorophenyl)boronic acid, play a crucial role in organic synthesis, especially in cross-coupling reactions such as the Suzuki-Miyaura reaction. These reactions are pivotal in constructing carbon-carbon bonds, an essential step in synthesizing pharmaceuticals, agrochemicals, and organic materials. For instance, tris(pentafluorophenyl)borane, a related compound, is highlighted for its role in catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions, showcasing the versatility of boron Lewis acids in organic chemistry (Erker, 2005).

Material Science and Sensing

In the realm of material science, boronic acids are instrumental in constructing glucose sensing materials. For example, a derivative, amino-3-fluorophenyl boronic acid, has been utilized to create materials that can operate at the physiological pH of bodily fluids, indicating the potential of boronic acids in developing responsive and biocompatible materials (Das et al., 2003).

Therapeutic Applications

Boronic acid derivatives also find applications in therapeutic agent development, such as in boron neutron capture therapy (BNCT). New boronated unnatural cyclic amino acids synthesized for BNCT demonstrate the potential of boronic acids in creating compounds that could selectively accumulate in tumors, highlighting the role of boronic acids in medicinal chemistry (Kabalka et al., 2008).

Safety and Hazards

Future Directions

Boronic acids, including “(5-Amino-2,3-difluorophenyl)boronic acid”, have been gaining interest in medicinal chemistry . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities . This suggests that further studies with boronic acids could lead to the development of new promising drugs .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are widely used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 5-Amino-2,3-difluorophenylboronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, a metal catalyst, typically palladium, forms a bond with an electrophilic organic group . In transmetalation, the boronic acid transfers the organic group to the metal .

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds .

Pharmacokinetics

It’s known that the compound is a solid at room temperature , and it’s typically stored at 2-8°C .

Result of Action

The result of the action of 5-Amino-2,3-difluorophenylboronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of 5-Amino-2,3-difluorophenylboronic acid is influenced by several environmental factors. For instance, the Suzuki-Miyaura cross-coupling reactions in which it participates are known to be mild and functional group tolerant . This suggests that the compound can act effectively in a variety of chemical environments . .

Properties

IUPAC Name |

(5-amino-2,3-difluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF2NO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,11-12H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFBUWWMOYGQOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)F)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675022 |

Source

|

| Record name | (5-Amino-2,3-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-58-1 |

Source

|

| Record name | (5-Amino-2,3-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2,3-difluorophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B581258.png)